molecular formula C10H8N2O3 B11899463 2-Methyl-7-nitroquinolin-4(1H)-one CAS No. 56983-08-5

2-Methyl-7-nitroquinolin-4(1H)-one

Cat. No.: B11899463
CAS No.: 56983-08-5
M. Wt: 204.18 g/mol
InChI Key: RISSXSDSYFLKOV-UHFFFAOYSA-N
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Description

2-Methyl-7-nitroquinolin-4(1H)-one: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both methyl and nitro groups on the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-nitroquinolin-4(1H)-one typically involves the nitration of 2-methylquinolin-4(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methyl-7-nitroquinolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed:

    Oxidation: Oxidized quinoline derivatives.

    Reduction: 2-Methyl-7-aminoquinolin-4(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry: 2-Methyl-7-nitroquinolin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have shown promise in the treatment of various diseases, including bacterial infections and cancer.

Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitroquinolin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    2-Methylquinolin-4(1H)-one: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitroquinolin-4(1H)-one:

    2-Methyl-6-nitroquinolin-4(1H)-one: The position of the nitro group is different, leading to variations in chemical behavior and biological activity.

Uniqueness: 2-Methyl-7-nitroquinolin-4(1H)-one is unique due to the presence of both methyl and nitro groups on the quinoline ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

56983-08-5

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-methyl-7-nitro-1H-quinolin-4-one

InChI

InChI=1S/C10H8N2O3/c1-6-4-10(13)8-3-2-7(12(14)15)5-9(8)11-6/h2-5H,1H3,(H,11,13)

InChI Key

RISSXSDSYFLKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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